N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide
Description
Properties
CAS No. |
62366-92-1 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-ethyl-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-2-14-13(18)10-6-4-3-5-9(10)11(17)12-15-7-8-16-12/h3-8H,2H2,1H3,(H,14,18)(H,15,16) |
InChI Key |
KYRUJHJNPDYJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions typically use catalysts such as erbium triflate and involve the reaction of α-azido chalcones, aryl aldehydes, and anilines .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide as an oxidant.
Reduction: Lithium aluminum hydride as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The benzamide moiety can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Ethyl-substituted analogs (e.g., 10b) exhibit higher melting points than bulkier tert-butyl derivatives, suggesting reduced steric hindrance improves crystallinity .
- Spectroscopic Signatures : The imidazole-2-carbonyl group in the target compound would likely show a distinct C=O stretch near 1680–1700 cm⁻¹ in IR, similar to pyrazole-based analogs. In ¹H NMR, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) would differentiate it from methyl or aromatic protons .
Biological Activity
N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The compound's structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In a comparative study, derivatives of benzimidazole, which share structural similarities with our compound, showed promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative A | MCF-7 | 25.72 ± 3.95 |
| Benzimidazole Derivative B | U87 Glioblastoma | 45.2 ± 13.0 |
These results suggest that this compound could exhibit comparable or enhanced anticancer properties when further optimized through structural modifications .
2. Anti-inflammatory Activity
The imidazole moiety has been associated with anti-inflammatory effects. Compounds derived from imidazole have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, a related compound demonstrated an IC50 value of 3.11 µM against COX-2, indicating a potential pathway for this compound to exert similar effects .
3. Antimicrobial Activity
The antimicrobial properties of imidazole derivatives are well-documented. This compound may also possess antibacterial activity against Gram-positive and Gram-negative bacteria. A study on similar compounds revealed inhibition zones ranging from 11 to 30 mm against strains like Staphylococcus aureus and Escherichia coli, suggesting potential effectiveness in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could interact with various receptors that mediate cellular responses to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have been shown to reduce oxidative stress, which is a contributing factor in both cancer and inflammatory diseases.
Case Study 1: Anticancer Efficacy in Mice
A study investigating the anticancer efficacy of a benzimidazole derivative demonstrated significant tumor suppression in mice models when administered daily over a period of two weeks. The derivative exhibited an IC50 value indicating effective cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory diseases, a related imidazole compound was evaluated for its ability to reduce edema in animal models. The results showed a marked reduction in swelling and pain, supporting the hypothesis that this compound could serve as an effective anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
